molecular formula C7H2Br2F4S B14042217 1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene

1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene

Cat. No.: B14042217
M. Wt: 353.96 g/mol
InChI Key: MAHSITJCEPSBPQ-UHFFFAOYSA-N
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Description

1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene is an aromatic compound with the molecular formula C7H2Br2F4S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is a derivative of benzene and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene typically involves the following steps:

    Bromination: The introduction of bromine atoms into the benzene ring is achieved through electrophilic aromatic substitution reactions. Bromine (Br2) is used as the brominating agent, often in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents. The process is designed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfone derivative.

Scientific Research Applications

1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the trifluoromethylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene: Similar structure but different substitution pattern.

    1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of one trifluoromethylthio group.

    1,3-Dibromo-5-fluorobenzene: Lacks the trifluoromethylthio group.

Uniqueness

1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethylthio group. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H2Br2F4S

Molecular Weight

353.96 g/mol

IUPAC Name

1,2-dibromo-3-fluoro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2Br2F4S/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H

InChI Key

MAHSITJCEPSBPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1SC(F)(F)F)F)Br)Br

Origin of Product

United States

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